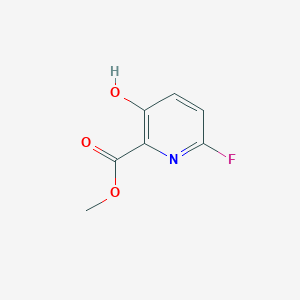
Methyl 6-fluoro-3-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-3-hydroxypicolinate is a fluorinated organic compound with the molecular formula C7H6FNO3. It is a derivative of picolinic acid, where the 6-position is substituted with a fluorine atom and the 3-position with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-3-hydroxypicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction conditions often involve mild temperatures and the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign fluorinating agents and solvents is emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-3-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Methyl 6-fluoro-3-oxopicolinate.
Reduction: Methyl 3-hydroxypicolinate.
Substitution: Methyl 6-substituted-3-hydroxypicolinate derivatives.
Scientific Research Applications
Methyl 6-fluoro-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the fluorine atom, which can enhance biological activity.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-3-hydroxypicolinate involves its interaction with biological targets. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can inhibit specific pathways, leading to the desired biological effect, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 3-hydroxypicolinate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 6-chloro-3-hydroxypicolinate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Methyl 6-bromo-3-hydroxypicolinate: Bromine substitution offers distinct electronic and steric effects compared to fluorine.
Uniqueness: Methyl 6-fluoro-3-hydroxypicolinate is unique due to the presence of the fluorine atom, which imparts specific properties such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. These characteristics make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 6-fluoro-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 |
InChI Key |
XNEZPKIWTLEZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















